molecular formula C8H16O2 B13896409 3-Methoxy-5-methylhexan-2-one

3-Methoxy-5-methylhexan-2-one

Cat. No.: B13896409
M. Wt: 144.21 g/mol
InChI Key: RVLBQYOYSVGNNB-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylhexan-2-one: is an organic compound with the molecular formula C8H16O2. It is a ketone with a methoxy group and a methyl group attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylhexan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methoxyhexan-2-one with a methylating agent under basic conditions. Another method includes the oxidation of 3-methoxy-5-methylhexanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow synthesis technique, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Methoxy-5-methylhexan-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and methoxy groups.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The methoxy group can influence the reactivity of the compound by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

    3-Methyl-2-hexanone: Similar structure but lacks the methoxy group.

    5-Methyl-2-hexanone: Similar structure but the methoxy group is absent.

    3-Methoxy-2-hexanone: Similar structure but the position of the methoxy group is different.

Uniqueness: 3-Methoxy-5-methylhexan-2-one is unique due to the presence of both a methoxy group and a methyl group on the hexane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methoxy-5-methylhexan-2-one

InChI

InChI=1S/C8H16O2/c1-6(2)5-8(10-4)7(3)9/h6,8H,5H2,1-4H3

InChI Key

RVLBQYOYSVGNNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)OC

Origin of Product

United States

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